molecular formula C17H16N2O3S2 B2876501 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-92-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2876501
CAS No.: 895488-92-3
M. Wt: 360.45
InChI Key: UOGAKQUHTJLKMS-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound featuring a benzo[d]thiazole core substituted with two methoxy groups at positions 4 and 7, and a phenylthioacetamide side chain . This structure combines electron-donating (methoxy) and hydrophobic (phenylthio) substituents, which may significantly influence its physicochemical properties, biological activity, and pharmacokinetic profile, making it a valuable scaffold in medicinal chemistry and drug discovery research . In scientific research, this compound and its structural analogs are investigated for a range of potential biological activities. Similar benzothiazole derivatives have been explored for their antimicrobial properties and have shown promise in anticancer studies, where certain compounds demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis . The presence of the phenylthio group also suggests potential for specific enzyme inhibition, as seen in related compounds where similar groups contribute to activity against targets like VEGFR-2, a key protein in angiogenesis . Its mechanism of action is hypothesized to involve interaction with specific molecular targets, potentially inhibiting enzymes such as kinases or proteases, thereby modulating signal transduction pathways and cell cycle regulation . The synthesis of this compound typically involves multi-step routes, starting with the cyclization to form the benzo[d]thiazole core, followed by methoxylation and subsequent attachment of the phenylthioacetamide group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-12-8-9-13(22-2)16-15(12)19-17(24-16)18-14(20)10-23-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAKQUHTJLKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a phenylthio group and an acetamide backbone. Its molecular formula is C23H21N3O3S2C_{23}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 451.6 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole and phenylthio groups have been shown to induce apoptosis in tumor cells. A study evaluated the anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using various assays, including MTT and acridine orange/ethidium bromide staining methods. The results demonstrated that certain derivatives effectively directed tumor cells towards apoptotic pathways, suggesting their potential as anticancer agents .

The mechanism of action for this compound involves several biochemical pathways:

  • Cell Cycle Regulation : The compound may influence cell cycle progression, potentially leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways has been observed, indicating that the compound can promote programmed cell death in cancerous cells .

Comparative Biological Activity

To understand the efficacy of this compound relative to other compounds, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities of selected compounds:

Compound NameStructureUnique FeaturesAnticancer Activity
2-(4-chlorophenyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(dimethylamino)acetamideStructureContains a chlorophenyl group; potential for enhanced activitySignificant against A549 and C6
4,7-Dimethoxybenzothiazole derivativesStructureBroad range of biological activitiesVersatile scaffold for drug development
Chlorophenoxyacetic acid derivativesStructureKnown herbicides; highlights agricultural applicationsLimited anticancer activity

Case Studies

  • Study on Anticancer Activity : In a research study, various thiazole derivatives were synthesized and screened for anticancer properties. The study found that specific derivatives exhibited significant cytotoxic effects against A549 and C6 cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with targets involved in cancer progression, such as cyclooxygenase enzymes (COX-2), suggesting its potential as an anti-inflammatory agent alongside its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzothiazole-acetamide backbone with several derivatives reported in the literature. Key differences lie in substituent patterns, which influence physicochemical and biological properties:

Compound Substituents Key Functional Groups Reported Properties
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide 4,7-OCH₃ (benzothiazole); SPh (acetamide) Methoxy, thioether, acetamide High lipophilicity (predicted)
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Diphenylacetamide (side chain) Amide, aromatic Synthesized via PyBOP/TEA coupling (73% yield)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 5,6-CH₃ (benzothiazole); SO₂NH₂ (phenyl) Sulfonamide, methyl IR: 1689 cm⁻¹ (C=O); 1H-NMR: δ 2.3 (CH₃)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Cl (phenyl); thiazole core Chlorine, thiazole Twisted dihedral angle (61.8°), hydrogen-bonded dimers

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy groups in the target compound may enhance solubility compared to chlorinated analogs (e.g., 3,4-dichlorophenyl derivative ).

Physicochemical and Spectroscopic Data

  • IR Spectroscopy : Acetamide C=O stretches (~1680–1690 cm⁻¹) are consistent across analogs (e.g., ). The phenylthio group may introduce additional S–C absorption near 700 cm⁻¹.
  • 1H-NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ 6.5–8.1 ppm) align with dimethylbenzothiazole derivatives .
  • Melting Points : Methyl/sulfonamide derivatives (e.g., , m.p. 147°C) exhibit lower melting points than halogenated analogs (e.g., , m.p. 459–461 K), suggesting the target compound may have intermediate thermal stability.

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